molecular formula C11H19ClN4O2 B6208609 tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate hydrochloride CAS No. 2728513-06-0

tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate hydrochloride

Cat. No.: B6208609
CAS No.: 2728513-06-0
M. Wt: 274.75 g/mol
InChI Key: HLCWWYISPACBNC-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate hydrochloride: is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and an imidazo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,5-a]pyrazine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones. The tert-butyl group is then introduced through a tert-butylation reaction, and the final hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: : The imidazo[1,5-a]pyrazine core can be reduced to form different reduced analogs.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the imidazo[1,5-a]pyrazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: : Reduced imidazo[1,5-a]pyrazine derivatives.

  • Substitution: : Substituted imidazo[1,5-a]pyrazine derivatives with various functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: : Its derivatives could be explored for pharmaceutical applications, potentially as therapeutic agents.

  • Industry: : It might be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate hydrochloride depends on its specific application. For example, if used as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate hydrochloride: can be compared to other similar compounds such as:

  • Tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride

  • Tert-butyl 1-(piperidin-4-yl)-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate

  • Tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride

Properties

CAS No.

2728513-06-0

Molecular Formula

C11H19ClN4O2

Molecular Weight

274.75 g/mol

IUPAC Name

tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride

InChI

InChI=1S/C11H18N4O2.ClH/c1-11(2,3)17-10(16)14-4-5-15-8(7-14)6-13-9(15)12;/h6H,4-5,7H2,1-3H3,(H2,12,13);1H

InChI Key

HLCWWYISPACBNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CN=C2N)C1.Cl

Purity

95

Origin of Product

United States

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